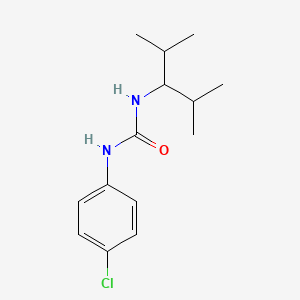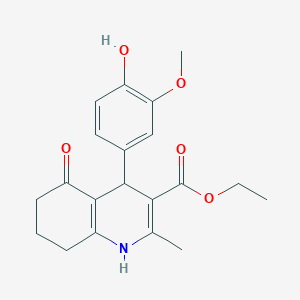![molecular formula C20H22FN3O3S B5216561 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FPS" and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which play a critical role in various physiological processes. The purpose of
作用机制
FPS works by inhibiting the enzyme 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, which is responsible for the breakdown of cGMP in the body. By inhibiting 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, FPS increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action is what makes FPS effective in the treatment of ED and pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPS are primarily related to its inhibition of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone and subsequent increase in cGMP levels. This leads to vasodilation, increased blood flow, and relaxation of smooth muscle tissue. In addition to its effects on the cardiovascular system, FPS has also been shown to have potential anti-cancer effects by inhibiting the proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using FPS in lab experiments is its high potency and specificity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. This makes it an ideal tool for studying the role of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in various physiological processes. However, one limitation of using FPS is its potential for off-target effects, as it may also inhibit other PDE isoforms at high concentrations.
未来方向
There are many potential future directions for research involving FPS. One area of interest is the development of new analogs and derivatives of FPS with improved potency and selectivity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. Another area of interest is the use of FPS in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the potential anti-cancer effects of FPS and how it can be used in cancer therapy.
合成方法
The synthesis of FPS involves several steps, including the reaction of 4-fluorophenylpiperazine with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl chloride. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to yield the final product, 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. The synthesis of FPS has been optimized to yield high purity and high yields of the final product.
科学研究应用
FPS has been extensively studied for its potential applications in scientific research. One of the most well-known applications of FPS is in the treatment of erectile dysfunction (ED). However, FPS has also been shown to have potential therapeutic effects in other areas, such as pulmonary hypertension, cardiovascular disease, and cancer.
属性
IUPAC Name |
1-[4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c21-16-3-5-17(6-4-16)22-12-14-23(15-13-22)28(26,27)19-9-7-18(8-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYFOSCQALSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

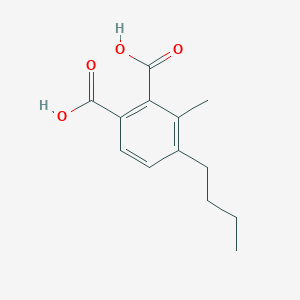
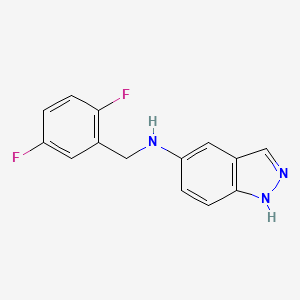
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
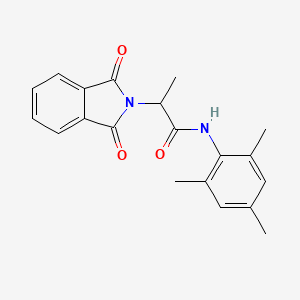
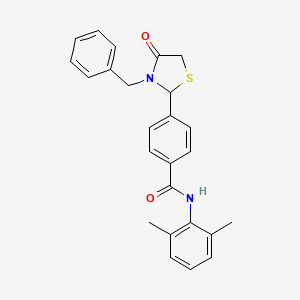

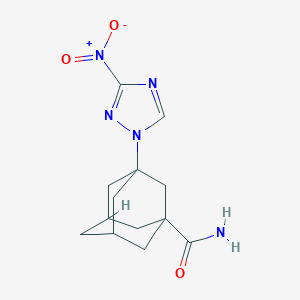
![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)
